Lamivudine Sulfone
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Overview
Description
Lamivudine Impurity 13 is a chemical compound associated with the synthesis and quality control of lamivudine, a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections . This impurity is monitored to ensure the purity and efficacy of lamivudine in pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lamivudine and its impurities involves several synthetic routes. One method includes the use of uracil as a raw material to directionally synthesize impurities, followed by high-performance liquid chromatography (HPLC) to confirm the structure and relative retention time of the impurities . Another method involves the intermediate compound 5S-cytosine-1’-yl-1,3-oxathiacyclopentane-2-carboxylic acid- (1’R,2’S,5’R) menthyl ester, which undergoes hydrolysis and refining to produce lamivudine and its impurities .
Industrial Production Methods: Industrial production of lamivudine involves stringent quality control measures to limit the presence of impurities. The synthesis materials are carefully selected, and conditions are controlled to ensure that the content of impurities like Lamivudine Impurity 13 is minimized .
Chemical Reactions Analysis
Types of Reactions: Lamivudine Impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate in water, methanol, and specific buffer solutions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of lamivudine, which are analyzed to ensure the purity and efficacy of the final pharmaceutical product .
Scientific Research Applications
Lamivudine Impurity 13 is primarily used in the pharmaceutical industry for quality control and analytical testing of lamivudine formulations . It is also used in scientific research to study the pharmacokinetics and pharmacodynamics of lamivudine and its impurities. Additionally, it plays a role in the development of new antiviral drugs and the investigation of drug resistance mechanisms .
Mechanism of Action
Lamivudine Impurity 13, like lamivudine, is a nucleoside analog that inhibits reverse transcriptase enzymes. It is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase. This incorporation results in DNA chain termination, effectively inhibiting viral replication .
Comparison with Similar Compounds
- Lamivudine (3TC)
- Zidovudine (AZT)
- Abacavir (ABC)
- Emtricitabine (FTC)
Comparison: Lamivudine Impurity 13 is unique in its specific role in the quality control of lamivudine. While other nucleoside analogs like zidovudine and abacavir also inhibit reverse transcriptase, Lamivudine Impurity 13 is specifically monitored to ensure the purity and efficacy of lamivudine formulations . Its presence and concentration are critical for maintaining the therapeutic effectiveness of lamivudine.
Properties
Molecular Formula |
C8H11N3O5S |
---|---|
Molecular Weight |
261.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O5S/c9-5-1-2-11(8(13)10-5)6-4-17(14,15)7(3-12)16-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
InChI Key |
SSHIYBOTWBTENB-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(S1(=O)=O)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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